molecular formula C14H16N4O4S B2969666 3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2309602-83-1

3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Cat. No.: B2969666
CAS No.: 2309602-83-1
M. Wt: 336.37
InChI Key: HAOCUMUHBFOFND-UHFFFAOYSA-N
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Description

3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazolidine-2,4-dione core, which is known for its biological activity and is often found in various pharmaceutical agents. The compound also contains a pyrimidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione ring and the subsequent attachment of the azetidinyl and pyrimidinyl groups. Common reagents used in these reactions include acylating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or pyrimidinyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and biological pathways.

    Medicine: The compound has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring are widely studied for their antiviral and anticancer activities.

Uniqueness

3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is unique due to its combination of structural motifs, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-8-9(2)15-7-17(13(8)21)5-11(19)16-3-10(4-16)18-12(20)6-23-14(18)22/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOCUMUHBFOFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C(=O)CSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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